SB-674042

Descripción

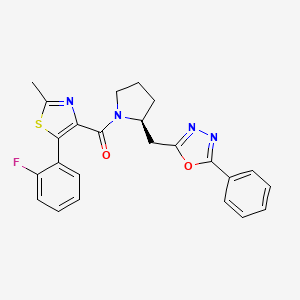

Structure

3D Structure

Propiedades

IUPAC Name |

[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBZWVLPALMACV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436738 | |

| Record name | SB-674042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483313-22-0 | |

| Record name | SB-674042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483313-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Orexin-1 Receptor Antagonist SB-674042: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that regulate a variety of physiological functions, including wakefulness, appetite, and reward-seeking behaviors, by activating the G-protein coupled receptors OX1R and OX2R.[1][2] this compound exhibits a high affinity and selectivity for the human OX1R, making it a valuable pharmacological tool for investigating the physiological roles of the orexin-1 receptor and a potential therapeutic agent for conditions such as anxiety, addiction, and certain sleep disorders.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, effects on intracellular signaling, and methodologies for its study.

Mechanism of Action: Antagonism of the Orexin-1 Receptor

This compound functions as a competitive antagonist at the orexin-1 receptor.[4] It binds to the receptor with high affinity, thereby preventing the endogenous ligand, orexin-A, from binding and initiating downstream signaling cascades. While primarily considered a competitive antagonist, some studies have suggested a noncompetitive-like mode of antagonism under certain experimental conditions, which may be attributed to slow dissociation kinetics from the receptor.

Orexin-1 Receptor Signaling Pathway

The orexin-1 receptor is a Gq-protein coupled receptor. Upon binding of orexin-A, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of ion channel activity and gene expression.

Figure 1: Orexin-1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Format | Cell Line |

| Kd | 5.03 ± 0.31 nM | Whole Cell Binding ([³H]-SB-674042) | CHO cells expressing human OX1R |

| Bmax | 34.4 ± 2.0 pmol/mg protein | Whole Cell Binding ([³H]-SB-674042) | CHO cells expressing human OX1R |

| Kd | 3.76 ± 0.45 nM | Membrane SPA Binding ([³H]-SB-674042) | CHO cells expressing human OX1R |

| Bmax | 30.8 ± 1.8 pmol/mg protein | Membrane SPA Binding ([³H]-SB-674042) | CHO cells expressing human OX1R |

| Table 1: Radioligand Binding Parameters for this compound at the Human Orexin-1 Receptor.[3] |

| Parameter | Value | Assay | Cell Line |

| IC50 | 3.76 nM | Competition Binding vs. Orexin-A | CHO cells expressing human OX1R |

| IC50 | 531 nM | Competition Binding vs. Orexin-A | Cells expressing human OX2R |

| Table 2: Functional Antagonist Potency of this compound. |

Experimental Protocols

Radioligand Binding Assays

This protocol is adapted from Langmead et al., 2004.[5]

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human orexin-1 receptor are cultured overnight in 96-well plates.

-

Assay Buffer: 150 mM NaCl, 20 mM HEPES, 0.5% bovine serum albumin (BSA), pH 7.4.

-

Incubation: The culture medium is discarded, and cells are incubated in assay buffer for 60 minutes at 25°C.

-

Saturation Studies: Cells are incubated with a range of concentrations of [³H]-SB-674042 (e.g., 0.2–24 nM) in a total assay volume of 250 µl.

-

Competition Studies: Cells are incubated with a fixed concentration of [³H]-SB-674042 (e.g., 3 nM) and a range of concentrations of the unlabeled test compound.

-

Determination of Non-specific Binding: Performed in the presence of a high concentration of a non-radiolabeled OX1R antagonist (e.g., 3 µM SB-408124).

-

Termination and Scintillation Counting: The assay is terminated by washing the cells, followed by lysis and measurement of radioactivity using a scintillation counter.

This protocol is also adapted from Langmead et al., 2004.[5]

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human orexin-1 receptor.

-

Bead-Membrane Preparation: Membranes are coupled to SPA beads.

-

Assay Buffer: As described for the whole-cell assay.

-

Incubation: Bead-membranes are incubated with a range of concentrations of [³H]-SB-674042 (e.g., 0.1–20 nM) for saturation studies, or a fixed concentration of radioligand and varying concentrations of test compound for competition studies.

-

Incubation Conditions: Plates are shaken for 10 minutes and then incubated at room temperature for 4 hours.

-

Scintillation Counting: The plates are counted on a Packard TopCount scintillation counter.

Figure 2: Generalized workflow for radioligand binding assays.

Functional Assays

This assay measures the ability of this compound to inhibit orexin-A-induced increases in intracellular calcium.

-

Cell Seeding: CHO cells stably expressing the human OX1R are seeded into black-walled, clear-bottom 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Compound Incubation: Cells are pre-incubated with this compound or vehicle for a specified period.

-

Stimulation: Orexin-A is added to the wells to stimulate the OX1R.

-

Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured kinetically using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The inhibition of the orexin-A-induced calcium response by this compound is used to determine its IC50 value.

Figure 3: Workflow for a calcium mobilization assay.

In Vivo Models: Fear Conditioning

This compound has been shown to reduce fear responses in animal models. A typical fear conditioning protocol is as follows:

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues.

-

Acclimation: Mice are allowed to explore the conditioning chamber for a short period.

-

Conditioning: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is repeated several times.

-

Drug Administration: this compound or vehicle is administered to the animals, for example, via intraperitoneal injection, at a specified time before testing.

-

Contextual Fear Testing: The day after conditioning, mice are returned to the same chamber, and their freezing behavior (a measure of fear) is quantified in the absence of the CS and US.

-

Cued Fear Testing: On a subsequent day, mice are placed in a novel context, and the CS (tone) is presented without the US. Freezing behavior is again quantified.

-

Data Analysis: The percentage of time spent freezing is compared between the this compound-treated and vehicle-treated groups to assess the effect of the antagonist on fear memory consolidation and expression.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the orexin-1 receptor. Its mechanism of action involves the competitive blockade of orexin-A binding, leading to the inhibition of Gq-mediated intracellular calcium mobilization. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the orexin system and the therapeutic potential of OX1R antagonists. The quantitative data and methodologies presented herein facilitate the design and interpretation of experiments aimed at further elucidating the role of the orexin-1 receptor in health and disease.

References

- 1. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of SB-674042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 (OX1) receptor.[1][2][3] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1 and OX2), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and reward processing. The discovery of selective antagonists for these receptors has opened new avenues for therapeutic interventions in disorders such as insomnia, anxiety, and substance abuse. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound.

Discovery and Biological Activity

This compound was identified as a high-affinity OX1 receptor antagonist through extensive research efforts. Its discovery has provided a valuable pharmacological tool for elucidating the physiological roles of the orexin system.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human OX1 receptor, with reported dissociation constant (Kd) values in the low nanomolar range.[1][2] Importantly, it displays significant selectivity for the OX1 receptor over the OX2 receptor, a critical attribute for targeted therapeutic applications. The binding affinity and selectivity of this compound have been characterized using radioligand binding assays.

| Parameter | Value | Receptor | Assay Format | Reference |

| Kd | 3.76 ± 0.45 nM | Human OX1 | Membrane-based Scintillation Proximity Assay (SPA) | [1] |

| Kd | 5.03 ± 0.31 nM | Human OX1 | Whole Cell Assay | [1] |

| Bmax | 34.4 ± 2.0 pmol/mg protein | Human OX1 | Membrane-based SPA | [1] |

| Bmax | 30.8 ± 1.8 pmol/mg protein | Human OX1 | Whole Cell Assay | [1] |

Functional Activity

The antagonist activity of this compound at the OX1 receptor has been confirmed through functional assays that measure the inhibition of orexin-A-induced intracellular calcium mobilization.[3]

| Parameter | Value | Receptor | Assay | Reference |

| Selectivity | >100-fold | OX1 over OX2 | Calcium Mobilization Assay |

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylic acid and (S)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine. While a complete, single-source synthetic protocol is not publicly available, a plausible synthetic route can be constructed from various sources in the chemical literature.

Synthesis of Key Intermediates

1. Synthesis of 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylic acid:

A common method for the synthesis of this intermediate involves the hydrolysis of its corresponding methyl ester.

2. Synthesis of (S)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine:

This chiral intermediate can be prepared from L-proline. The synthesis involves the formation of the 1,3,4-oxadiazole ring and subsequent coupling to the pyrrolidine moiety. A general strategy for the formation of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.

Final Coupling Step

The final step in the synthesis of this compound is the amide bond formation between the carboxylic acid of the thiazole moiety and the secondary amine of the pyrrolidine derivative. This is typically achieved using standard peptide coupling reagents.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity (Kd) and density (Bmax) of receptors.

Materials:

-

Cell membranes expressing the human OX1 receptor

-

[³H]this compound (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled this compound)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate cell membranes with varying concentrations of [³H]this compound in the assay buffer.

-

For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd and Bmax values.

Calcium Mobilization Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, a downstream effect of Gq-coupled GPCR activation.

Materials:

-

CHO cells stably expressing the human OX1 receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Orexin-A (agonist)

-

This compound (antagonist)

-

FLIPR instrument

Procedure:

-

Plate the cells in a 96- or 384-well microplate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a specific period.

-

Place the plate in the FLIPR instrument.

-

Add a fixed concentration of orexin-A to all wells to stimulate the receptors.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of this compound on orexin-A-induced calcium mobilization.

Visualizations

Caption: Signaling pathway of the Orexin-1 receptor and the inhibitory action of this compound.

Caption: A high-level overview of the chemical synthesis workflow for this compound.

Caption: Experimental workflow for the radioligand binding assay to characterize this compound.

References

- 1. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of Diarylurea CXCR2 Antagonists

Clarification of Target: SB-674042 is an Orexin-1 Receptor Antagonist

Initial research indicates a discrepancy in the target stated in the topic. The compound this compound is a well-documented, potent, and selective non-peptide antagonist of the orexin-1 (OX1) receptor.[1][2] It exhibits approximately 100-fold selectivity for the OX1 receptor over the OX2 receptor.[1][2] Extensive literature search did not yield any evidence of this compound or its analogs possessing activity at the C-X-C motif chemokine receptor 2 (CXCR2).

Therefore, this technical guide will focus on the structure-activity relationship (SAR) of a well-characterized class of CXCR2 antagonists, the diarylureas , to fulfill the core requirements of the user's interest in CXCR2. We will use Navarixin (SCH-527123), a potent diarylurea CXCR2 antagonist that has been in clinical trials, as a primary example.

Audience: Researchers, scientists, and drug development professionals.

Introduction to CXCR2 and its Antagonists

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses.[3] It is primarily expressed on neutrophils and is activated by several ELR+ chemokines, most notably CXCL8 (Interleukin-8).[4] Upon activation, CXCR2 initiates a signaling cascade that leads to neutrophil recruitment to sites of inflammation.[4] Due to its central role in inflammation, CXCR2 has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and various cancers.[3][4]

A prominent class of small-molecule CXCR2 antagonists is the diarylurea series.[5][6][7] These compounds are allosteric inhibitors that bind to a site on the intracellular side of the receptor.[8][9] This guide will explore the structure-activity relationship of this class of compounds, with a focus on Navarixin (SCH-527123) and its analogs.

CXCR2 Signaling Pathway

Activation of CXCR2 by its chemokine ligands initiates a cascade of intracellular events. The receptor couples to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This dissociation triggers downstream signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key event in neutrophil activation and chemotaxis.

Structure-Activity Relationship of Diarylurea CXCR2 Antagonists

The general structure of diarylurea CXCR2 antagonists consists of a central urea moiety flanked by two aryl rings. SAR studies have revealed key structural features that govern the potency and pharmacokinetic properties of these compounds.

Table 1: SAR of Diarylurea Analogs at the CXCR2 Receptor

| Compound | R1 | R2 | R3 | CXCR2 IC50 (nM) |

| Navarixin (SCH-527123) | 2,3-difluoro-6-sulfonamidophenyl | H | 2-hydroxy-3-propionamidophenyl | 2.6 |

| Analog 1 | 2,3-difluorophenyl | H | 2-hydroxy-3-propionamidophenyl | >1000 |

| Analog 2 | 2,3-difluoro-6-sulfonamidophenyl | H | 2-methoxyphenyl | 500 |

| Analog 3 | 2,3-difluoro-6-sulfonamidophenyl | H | 2-hydroxyphenyl | 15 |

| Analog 4 | 2,3-difluoro-6-sulfonamidophenyl | CH3 | 2-hydroxy-3-propionamidophenyl | 100 |

Data is representative and compiled from principles discussed in the literature.

Key SAR Insights:

-

Aryl Ring A (R1): A 2,3-difluoro substitution pattern is common. A sulfonamide group at the 6-position is critical for high potency, likely through interaction with the receptor. Omission of the sulfonamide group (Analog 1) leads to a significant loss of activity.

-

Urea Moiety (R2): The urea linker is a key structural feature. N-methylation of the urea (Analog 4) reduces potency, suggesting that the NH protons are important for hydrogen bonding with the receptor.

-

Aryl Ring B (R3): A phenol group at the 2-position is essential for activity. The hydroxyl group is a key interaction point. Replacing it with a methoxy group (Analog 2) drastically reduces potency. Additional substitution at the 3-position of the phenol ring with a propionamide group, as seen in Navarixin, further enhances potency.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of CXCR2 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human CXCR2 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[10]

-

Assay Components:

-

CXCR2-expressing cell membranes (10-20 µg protein/well)

-

Radioligand: [¹²⁵I]-CXCL8 (at a concentration near its Kd)

-

Test compounds (serially diluted)

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

-

Incubation: Components are incubated in a 96-well plate for 60 minutes at 30°C with gentle agitation.[10]

-

Filtration: The incubation is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine. This separates the bound from the free radioligand.[10]

-

Washing: The filters are washed multiple times with an ice-cold wash buffer to remove non-specifically bound radioligand.[10]

-

Detection: Scintillation fluid is added to the dried filters, and the radioactivity is counted using a microplate scintillation counter.[10]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[10]

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.

Protocol:

-

Cell Preparation: Cells expressing the CXCR2 receptor are seeded into a 96- or 384-well black, clear-bottom plate and cultured overnight.[11]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 30-60 minutes at 37°C in the dark.[11][12] Probenecid may be included to prevent dye extrusion.[11]

-

Compound Incubation: Serial dilutions of the test compound (antagonist) are added to the wells, and the plate is incubated for 15-30 minutes.[11]

-

Agonist Stimulation and Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence is recorded, and then a CXCR2 agonist (e.g., CXCL8) is automatically added to the wells to stimulate the receptor. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically.[11][12][13]

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion

The diarylurea class of compounds represents a well-established scaffold for the development of potent and selective CXCR2 antagonists. The structure-activity relationship studies have highlighted the critical importance of specific substitutions on the aryl rings and the integrity of the urea linker for high-affinity binding and functional antagonism. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel CXCR2 antagonists. Further exploration of this chemical space may lead to the development of new therapeutics for a variety of inflammatory diseases and cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Expanding role of CXCR2 and therapeutic potential of CXCR2 antagonists in inflammatory diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document: Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor. (CHEMBL1139102) - ChEMBL [ebi.ac.uk]

- 6. Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Frontiers | Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators [frontiersin.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

SB-674042 at the Orexin-1 Receptor: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of SB-674042, a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). The document collates key quantitative data on its binding affinity and kinetics, details the experimental methodologies used for these characterizations, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Data

The binding of this compound to the human orexin-1 receptor has been characterized through various assays, providing a comprehensive understanding of its affinity and kinetics. The data presented below is compiled from key studies in the field.

Binding Affinity of this compound at the Orexin-1 Receptor

The equilibrium dissociation constant (Kd), inhibitor concentration causing 50% inhibition (IC50), and inhibitory constant (Ki) are crucial parameters for quantifying the affinity of this compound for the OX1R.

| Parameter | Value (nM) | Assay Format | Cell Line | Reference |

| Kd | 3.76 ± 0.45 | Membrane (Scintillation Proximity Assay) | CHO-K1_OX1 | [1] |

| Kd | 5.03 ± 0.31 | Whole Cell | CHO-K1_OX1 | [1] |

| IC50 | 3.76 | Not Specified | Not Specified | [2][3] |

| Kb | 1.1 ± 0.1 | Calcium Mobilization Assay | Not Specified | [1] |

Binding Kinetics of [³H]-SB-674042 at the Orexin-1 Receptor

Kinetic studies reveal the rates of association and dissociation of this compound, providing insights into its dynamic interaction with the OX1R.

| Parameter | Value | Assay Format | Reference |

| k_on (Association Rate Constant) | 23.2 ± 2.1 min⁻¹ μM⁻¹ | Membrane | [1] |

| k_on (Association Rate Constant) | 16.9 ± 5.5 min⁻¹ μM⁻¹ | Whole Cell | [1] |

| k_off (Dissociation Rate Constant) | 0.0277 ± 0.0004 min⁻¹ | Membrane | [1] |

| k_off (Dissociation Rate Constant) | 0.0197 ± 0.0026 min⁻¹ | Whole Cell | [1] |

| k_off (Dissociation Rate Constant) | 0.022 min⁻¹ | Membrane (Filtration Binding Assay) | [4] |

| Derived Kd (k_off/k_on) | 1.07 nM | Membrane | [1] |

| Derived Kd (k_off/k_on) | 1.16 nM | Whole Cell | [1] |

| Derived Kd (k_off/k_on) | 0.66 nM | Membrane (Filtration Binding Assay) | [4] |

Competitive Binding of Other Ligands at the Orexin-1 Receptor

Competition studies with the radiolabeled [³H]-SB-674042 have been used to determine the affinity of other compounds for the OX1R.

| Competing Ligand | Ki (nM) | Assay Format | Cell Line | Reference |

| Orexin-A | 318 ± 158 | Whole Cell | CHO-K1_OX1 | [1] |

| Orexin-B | 1516 ± 597 | Whole Cell | CHO-K1_OX1 | [1] |

| SB-334867 | 99 ± 18 | Whole Cell | CHO-K1_OX1 | [1] |

| SB-334867 | 38 ± 3.6 | Membrane | CHO-K1_OX1 | [1] |

| SB-408124 | 57 ± 8.3 | Whole Cell | CHO-K1_OX1 | [1] |

| SB-408124 | 27 ± 4.1 | Membrane | CHO-K1_OX1 | [1] |

| SB-410220 | 19 ± 4.5 | Whole Cell | CHO-K1_OX1 | [1] |

| SB-410220 | 4.5 ± 0.2 | Membrane | CHO-K1_OX1 | [1] |

This compound exhibits over 100-fold selectivity for the orexin-1 receptor over the orexin-2 receptor.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound binding to the orexin-1 receptor.

Radioligand Binding Assays

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing the human OX1 receptor (CHO-K1_OX1) were cultured in DMEM/F12 medium supplemented with 5% FBS and 2 mM L-glutamine at 37°C in a 5% CO2 atmosphere. For whole-cell binding assays, cells were seeded in 96-well plates. For membrane preparation, cultured cells were harvested, and the cell pellet was resuspended in a buffer containing 25 mM HEPES and 2 mM EDTA. The cells were then homogenized, and the resulting homogenate was centrifuged to pellet the membranes. The final membrane preparation was resuspended in an appropriate assay buffer.

Saturation Binding Assay: To determine the Kd and Bmax of [³H]-SB-674042, saturation binding experiments were performed.

-

Whole Cell Format: CHO-K1_OX1 cells were incubated with increasing concentrations of [³H]-SB-674042.

-

Membrane (Scintillation Proximity Assay - SPA) Format: Membranes from CHO-K1_OX1 cells were incubated with increasing concentrations of [³H]-SB-674042 in the presence of wheat germ agglutinin-coated SPA beads.

In both formats, non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. After incubation, the amount of bound radioligand was quantified using a scintillation counter. The specific binding was calculated by subtracting the non-specific binding from the total binding.

Competition Binding Assay: To determine the Ki of other ligands, competition binding assays were performed. CHO-K1_OX1 cells or membranes were incubated with a fixed concentration of [³H]-SB-674042 and varying concentrations of the competing unlabeled ligand. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.

Kinetic Binding Assays

Association Rate (k_on) Determination: The association rate of [³H]-SB-674042 was determined by measuring the specific binding at various time points after the addition of the radioligand to the CHO-K1_OX1 cells or membranes. The observed association rate constant (k_obs) was obtained by fitting the data to a one-phase exponential association equation. The association rate constant (k_on) was then calculated from the k_obs.

Dissociation Rate (k_off) Determination: The dissociation of [³H]-SB-674042 was initiated by adding a high concentration of an unlabeled competing ligand to the assay after the binding of the radioligand had reached equilibrium. The amount of specifically bound radioligand was then measured at different time points. The dissociation rate constant (k_off) was determined by fitting the data to a one-phase exponential decay curve.

Visualizations

The following diagrams illustrate the orexin-1 receptor signaling pathway and the experimental workflows described in this guide.

References

SB-674042: A Technical Guide to a Selective Non-Peptide Orexin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-674042, a potent and selective non-peptide antagonist of the orexin-1 (OX₁) receptor. Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating various physiological functions, including wakefulness, appetite, and reward pathways.[1] The development of selective antagonists like this compound has been instrumental in elucidating the specific functions of the OX₁ receptor. This document collates key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Core Properties of this compound

This compound, with the chemical name 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone, is a high-affinity, selective antagonist for the human OX₁ receptor.[2][3] Its selectivity makes it a valuable tool for distinguishing the physiological roles of the OX₁ receptor from those of the OX₂ receptor.

Chemical Structure:

Mechanism of Action and Signaling Pathways

The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G-protein coupled receptors (GPCRs), the orexin-1 (OX₁) and orexin-2 (OX₂) receptors.[5] Orexin-A binds to both receptors with high affinity, while orexin-B is selective for OX₂.[5] The OX₁ receptor is coupled exclusively to the Gq subclass of heterotrimeric G-proteins.[5][6]

Upon activation by orexin-A, the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6][7] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][6] This increase in intracellular calcium is a key signaling event that leads to various downstream cellular responses.[6]

This compound acts as a competitive antagonist at the OX₁ receptor, binding to the receptor and preventing the binding of the endogenous ligand, orexin-A.[2] This blockade inhibits the Gq-PLC-IP₃-Ca²⁺ signaling cascade.

Figure 1: Orexin-1 Receptor Signaling and this compound Inhibition.

Beyond the canonical Gq pathway, orexin signaling can also involve other effectors such as phospholipase A (PLA), phospholipase D (PLD), and the mitogen-activated protein kinase (MAPK) cascade, specifically activating ERK1/2.[6] Additionally, studies have shown that orexin-A can induce phosphorylation of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism, and this effect is blocked by this compound.[8][9][10]

Figure 2: Downstream Effectors of OX₁ Receptor Signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the OX₁ receptor.

Table 1: In Vitro Binding Affinity of this compound at the Human OX₁ Receptor

| Parameter | Assay Format | Cell Line | Value | Reference |

|---|---|---|---|---|

| Kd | Whole Cell Saturation | CHO-K1_OX₁ | 5.03 ± 0.31 nM | [2][3] |

| Kd | Membrane SPA Saturation | CHO-K1_OX₁ | 3.76 ± 0.45 nM | [2][3] |

| Bmax | Whole Cell Saturation | CHO-K1_OX₁ | 34.4 ± 2.0 pmol/mg protein | [2][3] |

| Bmax | Membrane SPA Saturation | CHO-K1_OX₁ | 30.8 ± 1.8 pmol/mg protein | [2][3] |

| Dissociation Half-Life | Kinetic Binding Assay | HEK293T | 5.1 min |[11] |

Kd: Dissociation constant; Bmax: Maximum receptor density; SPA: Scintillation Proximity Assay.

Table 2: In Vitro Functional Activity and Selectivity of this compound

| Parameter | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | OX₁ Receptor | Radioligand Binding | 3.76 nM | [8] |

| IC₅₀ | OX₂ Receptor | Radioligand Binding | 531 nM | [8] |

| Selectivity | OX₁ vs. OX₂ | Functional (Ca²⁺ Mobilization) | >100-fold | [2] |

| Affinity | Serotonergic, Dopaminergic, Adrenergic, Purinergic Receptors | Radioligand Binding | No significant affinity at concentrations up to 10 µM |[2] |

IC₅₀: Half maximal inhibitory concentration.

Table 3: Comparative Binding Affinities (Ki) of Orexin Ligands and Antagonists at the Human OX₁ Receptor (Whole Cell Assay)

| Compound | Type | Ki (nM) | Reference |

|---|---|---|---|

| Orexin-A | Endogenous Agonist | 318 ± 158 | [2][3] |

| Orexin-B | Endogenous Agonist | 1516 ± 597 | [2][3] |

| SB-334867 | Selective Antagonist | 99 ± 18 | [3] |

| SB-408124 | Selective Antagonist | 57 ± 8.3 | [3] |

| SB-410220 | Selective Antagonist | 19 ± 4.5 |[3] |

Ki: Inhibition constant.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key in vitro assays used to characterize this compound.

Radioligand Binding Assays

These assays were used to determine the affinity (Kd) and density (Bmax) of binding sites for [³H]-SB-674042, as well as the affinity (Ki) of other competing compounds.

a) Whole Cell Binding Assay Protocol

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OX₁ receptor are cultured to confluence in 96-well plates.[2]

-

Assay Buffer: An appropriate buffer (e.g., phosphate-buffered saline) is used for all washes and incubations.

-

Saturation Studies:

-

Cells are incubated with increasing concentrations of [³H]-SB-674042 (e.g., 0.2-24 nM) for a set time (e.g., 60 minutes) at room temperature to reach equilibrium.[2][8]

-

Non-specific binding is determined in parallel incubations containing a high concentration (e.g., 3 µM) of a non-radiolabeled, high-affinity ligand like SB-408124.[2]

-

-

Competition Studies:

-

Cells are incubated with a fixed concentration of [³H]-SB-674042 (e.g., 3 nM) and a range of concentrations of the unlabeled competitor compound (e.g., orexin-A, SB-334867).[2]

-

-

Termination and Washing: The assay is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove unbound radioligand.[2]

-

Quantification:

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation data are analyzed using non-linear regression to determine Kd and Bmax values. Competition data are fitted to a four-parameter logistic equation to determine IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.[2]

Figure 3: Experimental Workflow for Radioligand Binding Assay.

b) Membrane Scintillation Proximity Assay (SPA) Protocol This protocol is similar to the whole-cell assay but uses isolated cell membranes instead of intact cells.

-

Membrane Preparation: CHO-OX₁ cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.[2]

-

SPA Bead Coupling: The membranes are coupled to SPA beads (e.g., wheatgerm-agglutinin polyvinyltoluene beads).

-

Binding Assay: The membrane-coupled beads are incubated with the radioligand and competitor compounds in a 96-well plate. Only radioligand bound to the membranes on the beads is close enough to excite the scintillant within the bead.

-

Quantification: The plate is read directly in a scintillation counter without a wash step.

-

Data Analysis: Data analysis is performed as described for the whole-cell assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

-

Cell Culture: CHO-K1 cells stably expressing the human OX₁ receptor are seeded into 96-well or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37°C.

-

Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound (or other antagonists) for a period (e.g., 15-30 minutes) before agonist addition.

-

Agonist Challenge: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An EC₈₀ concentration of the agonist (orexin-A) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The ability of this compound to inhibit the orexin-A-induced calcium signal is quantified, and Schild analysis can be performed to confirm competitive antagonism and determine the pA₂ value.[2]

In Vivo Efficacy

While this compound is primarily used as a research tool for in vitro studies, some in vivo data are available that demonstrate its physiological effects.

-

Fear and Anxiety: In a Stress Alternatives Model (SAM) in mice, a single intracerebroventricular (icv) dose of this compound (0.3 nM/0.3 µL) was shown to reduce both contextual and cue-induced fear freezing responses.[8] This suggests that OX₁ receptor signaling is involved in the consolidation or expression of fear memories.

-

Sleep and Locomotion: In a study using 6 days post-fertilization zebrafish larvae, this compound significantly reduced locomotor activity during both light and dark phases at concentrations of 12.5 µM and 25 µM.[12] This reduction in activity is indicative of a sleep-promoting or sedative effect, consistent with the known role of the orexin system in maintaining wakefulness.

Conclusion

This compound is a well-characterized, potent, and highly selective non-peptide antagonist of the OX₁ receptor. Its high affinity and >100-fold selectivity over the OX₂ receptor make it an invaluable pharmacological tool for investigating the specific roles of OX₁ receptor signaling in the central nervous system and periphery.[2][8] The detailed quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the physiology of the orexin system and its potential as a therapeutic target.

References

- 1. Orexin - Wikipedia [en.wikipedia.org]

- 2. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. Modulation of sleep behavior in zebrafish larvae by pharmacological targeting of the orexin receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB-674042 in Elucidating Orexin System Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of diverse physiological functions, including wakefulness, feeding behavior, and reward processing.[1][2] Dysregulation of this system has been implicated in a range of disorders, most notably narcolepsy, insomnia, and addiction.[2][3] Understanding the distinct roles of OX1R and OX2R signaling is paramount for the development of targeted therapeutics. SB-674042 has emerged as a pivotal pharmacological tool in this endeavor, offering high selectivity for the OX1 receptor. This technical guide provides an in-depth overview of the properties of this compound and its application in dissecting the complexities of the orexin signaling cascade.

This compound: A Selective Orexin-1 Receptor Antagonist

This compound is a potent and selective, non-peptide antagonist of the human orexin-1 receptor (OX1R).[4][5] Its high affinity and significant selectivity for OX1R over OX2R make it an invaluable tool for differentiating the physiological functions mediated by each receptor subtype.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for Orexin Receptors

| Parameter | Receptor | Value (nM) | Assay Format | Reference |

| Kd | Human OX1 | 5.03 ± 0.31 | Whole cell | [6][7] |

| Human OX1 | 3.76 ± 0.45 | Membrane | [6][7] | |

| Ki | Human OX1 | 1.1 | Kinetic studies | [4] |

| Human OX2 | 129 | [4] |

Table 2: Functional Antagonist Potency of this compound

| Parameter | Receptor | Value (nM) | Assay | Reference |

| IC50 | Human OX1 | 3.76 | Calcium mobilization | [4][5] |

| Human OX2 | 531 | Calcium mobilization | [4][5] |

This data highlights the approximately 100-fold selectivity of this compound for the OX1 receptor over the OX2 receptor.[4]

Deciphering Orexin Signaling with this compound

The primary utility of this compound lies in its ability to selectively block OX1R-mediated signaling pathways. Orexin receptors are known to couple to different G-proteins, with OX1R predominantly signaling through the Gq pathway, leading to intracellular calcium mobilization.[1]

References

- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Physiological Effects of SB-674042: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of various physiological functions, including sleep-wake cycles, feeding behavior, reward processing, and stress responses.[2] Selective blockade of the OX1R is a promising therapeutic strategy for several disorders, including anxiety, substance use disorders, and binge eating.[3][4] This document provides a technical guide to the preliminary physiological effects of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Data Summary

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The compound demonstrates high affinity and selectivity for the human orexin-1 receptor.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Binding Affinity (Kd) | 5.03 nM | Human (CHO cells) | Radioligand Binding ([³H]this compound) | [1] |

| IC50 vs. OX1R | 3.76 nM | Human (CHO cells) | Radioligand Binding | [1] |

| IC50 vs. OX2R | 531 nM | Human (CHO cells) | Radioligand Binding | [1] |

| Selectivity (OX2R/OX1R) | >100-fold | Human | - | [5] |

In Vivo Effects

Preclinical in vivo studies have begun to explore the physiological effects of this compound. The available data primarily focuses on its role in fear and anxiety-related behaviors.

| Model | Species | Dose and Administration | Key Finding | Reference |

| Stress Alternatives Model (SMA) | Mice | 0.3 nM/0.3 μL; icv; single dose | Reduced contextual and cue-induced fear freezing responses in "Stay" animals. | [1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of orexin-A and orexin-B to the OX1R. The OX1R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).

This compound has been shown to inhibit orexin-A-induced calcium mobilization in CHO-DG44 cells stably transfected with the OX1 receptor. Furthermore, it has been demonstrated that this compound can block the orexin-A induced phosphorylation of the mammalian target of rapamycin (mTOR), indicating that the activation of the mTOR pathway by orexin-A is dependent on the OX1 receptor.[1]

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd and Ki) of this compound for the human orexin-1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor.

-

Radioligand: [³H]this compound.

-

Procedure:

-

Whole cells or cell membranes are incubated with increasing concentrations of [³H]this compound to determine saturation binding.

-

For competition binding assays, a fixed concentration of [³H]this compound is co-incubated with varying concentrations of unlabeled this compound or other test compounds.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Bound and free radioligand are separated by filtration or scintillation proximity assay (SPA).

-

Radioactivity is quantified using a scintillation counter.

-

Data are analyzed using non-linear regression to determine Kd, Bmax, and Ki values.

-

Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of this compound at the OX1 receptor.

-

Cell Line: CHO-DG44 cells stably transfected with the human OX1 receptor.

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

-

Procedure:

-

Cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Cells are then stimulated with an agonist (e.g., orexin-A).

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

-

The ability of this compound to inhibit the agonist-induced calcium response is quantified to determine its functional potency (IC50).

-

In Vivo Fear Conditioning Model

-

Objective: To evaluate the effect of this compound on fear memory.

-

Animal Model: Mice.

-

Procedure:

-

Conditioning: Mice are placed in a novel context and presented with a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).

-

Testing:

-

Contextual Fear: Mice are returned to the conditioning context, and freezing behavior (a measure of fear) is quantified in the absence of the CS and US.

-

Cued Fear: Mice are placed in a novel context and presented with the CS, and freezing behavior is quantified.

-

-

Drug Administration: this compound is administered intracerebroventricularly (icv) prior to the testing phase.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]SB-674042 Radioligand Binding Assays

These application notes provide a detailed protocol for utilizing [3H]SB-674042, a potent and selective non-peptide antagonist, in radioligand binding assays to characterize the orexin-1 (OX₁) receptor. The protocols are intended for researchers, scientists, and drug development professionals working on the orexin system.

[3H]this compound serves as a high-affinity radioligand for the human OX₁ receptor, making it a valuable tool for screening and characterizing novel compounds targeting this receptor.[1][2][3] It exhibits over 100-fold selectivity for the OX₁ receptor over the OX₂ receptor.[4][5] The following sections detail the binding characteristics of this radioligand and provide step-by-step protocols for its use in whole-cell and membrane-based assays.

Data Presentation

The binding affinity and receptor density of [3H]this compound have been determined in Chinese Hamster Ovary (CHO) cells stably expressing the human OX₁ receptor (CHO-K1_OX₁).[1] The key quantitative data are summarized in the tables below.

Table 1: Saturation Binding Parameters for [3H]this compound at the Human OX₁ Receptor [1][2]

| Assay Format | K_d_ (nM) | B_max_ (pmol/mg protein) |

| Whole Cell Assay | 5.03 ± 0.31 | 34.4 ± 2.0 |

| Membrane SPA | 3.76 ± 0.45 | 30.8 ± 1.8 |

K_d_ (dissociation constant) represents the affinity of the radioligand for the receptor. A lower K_d_ value indicates higher affinity. B_max_ (maximum binding capacity) represents the density of the receptor in the preparation.

Table 2: Inhibition Constants (K_i_) of Orexin Peptides and Other Antagonists at the Human OX₁ Receptor using [3H]this compound [1][2]

| Compound | Assay Format | K_i_ (nM) |

| Orexin-A | Whole Cell | 318 ± 158 |

| Orexin-B | Whole Cell | 1516 ± 597 |

| SB-334867 | Whole Cell | 99 ± 18 |

| Membrane SPA | 38 ± 3.6 | |

| SB-408124 | Whole Cell | 57 ± 8.3 |

| Membrane SPA | 27 ± 4.1 | |

| SB-410220 | Whole Cell | 19 ± 4.5 |

| Membrane SPA | 4.5 ± 0.2 |

K_i_ (inhibition constant) represents the affinity of a competing unlabeled ligand. These values were determined through competition binding assays with 3 nM [3H]this compound.

Experimental Protocols

Detailed methodologies for membrane preparation, whole-cell binding assays, and membrane-based scintillation proximity assays (SPA) are provided below.

Protocol 1: Membrane Preparation from CHO-K1_OX₁ Cells

This protocol describes the preparation of cell membranes for use in radioligand binding assays.

-

Cell Culture: Culture CHO-K1 cells stably expressing the human OX₁ receptor in appropriate media and conditions to achieve a sufficient cell density.

-

Harvesting: Detach cells from culture flasks and collect them by centrifugation.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a suitable method (e.g., Polytron homogenizer).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and unbroken cells.

-

Membrane Pelleting: Centrifuge the supernatant from the previous step at high speed (e.g., 48,000 x g) for a sufficient time to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.[1]

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Whole-Cell Radioligand Binding Assay

This protocol is for determining the binding of [3H]this compound to intact cells.

-

Cell Seeding: Seed CHO-K1_OX₁ cells into 24-well or 96-well plates and grow to near confluence.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline - PBS).

-

Ligand Preparation:

-

Total Binding: Dilute [3H]this compound in assay buffer to the desired final concentration (e.g., for saturation assays, a range of concentrations from 0.2 to 24 nM; for competition assays, a fixed concentration, such as 3 nM).[1][4]

-

Non-specific Binding: Prepare a parallel set of tubes or wells containing the same concentration of [3H]this compound plus a high concentration of a competing unlabeled ligand (e.g., 3 µM SB-408124) to saturate the receptors.[1]

-

Competition Binding: For competition assays, prepare serial dilutions of the test compounds.

-

-

Incubation:

-

Wash the cells with assay buffer.

-

Add the prepared ligand solutions (total binding, non-specific binding, or competition) to the wells.

-

Incubate for a defined period to reach equilibrium (e.g., 60 minutes).[1] The incubation temperature should be kept constant (e.g., room temperature).

-

-

Termination: Terminate the assay by rapidly washing the cells three times with ice-cold PBS to remove unbound radioligand.[1]

-

Lysis and Scintillation Counting:

-

Lyse the cells in each well (e.g., with a suitable lysis buffer or scintillant).

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Saturation Analysis: Plot specific binding against the concentration of [3H]this compound to determine K_d_ and B_max_ values using non-linear regression analysis.

-

Competition Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to determine the IC₅₀, which can then be converted to a K_i_ value using the Cheng-Prusoff equation.

-

Protocol 3: Membrane-Based Scintillation Proximity Assay (SPA)

This protocol provides an alternative to filtration-based assays and does not require the separation of bound and free radioligand.[6]

-

Bead and Membrane Preparation:

-

Choose appropriate SPA beads (e.g., wheat germ agglutinin-coated PVT beads).

-

Incubate the prepared cell membranes (from Protocol 1) with the SPA beads to allow for membrane capture onto the beads.

-

-

Assay Buffer: Prepare a suitable assay buffer.

-

Ligand Preparation:

-

Total Binding: Dilute [3H]this compound in assay buffer to the desired concentrations.

-

Non-specific Binding: Prepare parallel wells with [3H]this compound and a high concentration of an unlabeled competitor.

-

Competition Binding: Prepare serial dilutions of test compounds.

-

-

Incubation:

-

In a microplate, add the membrane-coated beads, the radioligand solutions (total, non-specific, or competition), and assay buffer.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 30 minutes), typically with gentle agitation.[1]

-

-

Signal Detection: Measure the light emission from the SPA beads using a suitable microplate scintillation counter. No washing step is required.

-

Data Analysis: Analyze the data as described in Protocol 2, step 7.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of radioligand binding.

Caption: Workflow for a typical radioligand binding experiment.

Caption: Principle of competitive radioligand binding at the OX₁ receptor.

References

- 1. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols: Step-by-Step Guide for a Calcium Mobilization Assay with SB-674042

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-674042 is a potent and selective non-peptide antagonist of the orexin 1 (OX1) receptor, with a binding affinity (Kd) of 3.76 nM.[1][2] It exhibits over 100-fold selectivity for the OX1 receptor over the orexin 2 (OX2) receptor.[1][2][3] The OX1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands, orexin-A or orexin-B, couples to the Gq alpha subunit. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores, a process known as calcium mobilization.[4] this compound exerts its antagonistic effect by inhibiting this orexin-induced calcium mobilization.[1][2]

This document provides a detailed protocol for utilizing this compound in a calcium mobilization assay to functionally assess the antagonism of the OX1 receptor.

Data Presentation

Table 1: Key Quantitative Parameters for the Calcium Mobilization Assay

| Parameter | Value | Notes |

| Cell Seeding Density | 50,000 cells/well | Optimized for a 90-100% confluent monolayer on the assay day in a 96-well plate.[5] |

| This compound Concentration Range | 1 nM - 10 µM | A typical range for determining IC50. The final concentration in the assay will be 1X. |

| Orexin-A (Agonist) Concentration | EC80 | The concentration that produces 80% of the maximal response. This needs to be predetermined. |

| FLIPR Loading Dye Incubation | 30 min at 37°C, then 30 min at RT | Or 1 hour at 37°C if the assay is performed at 37°C.[5][6] |

| Probenecid Concentration (if needed) | 2.5 mM | Required for cell lines with active organic-anion transporters (e.g., CHO, HeLa) to retain the dye.[5][6][7] |

| Compound Plate Preparation | 3X final concentration | Compounds are typically prepared at a higher concentration as they will be diluted upon addition to the cell plate.[8] |

| Assay Plate Volume | 100 µL | Final volume in each well of the 96-well plate after compound addition.[8] |

Experimental Protocols

Materials and Reagents

-

Cells expressing the human OX1 receptor (e.g., CHO-DG44 or HEK293T cells)[1][8]

-

This compound

-

Orexin-A (agonist)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit)[6]

-

96-well black-walled, clear-bottom assay plates

-

FlexStation® 3 Multi-Mode Microplate Reader or equivalent fluorescence plate reader with automated liquid handling[5]

Cell Preparation

-

Plate Coating: Pre-coat the 96-well black-walled, clear-bottom plates with 50 µL/well of 0.01% poly-L-lysine solution. Incubate for 30 minutes at 37°C or 2 hours at room temperature. Aspirate the solution and wash once with sterile PBS.[5][6]

-

Cell Seeding: Prepare a uniform suspension of cells expressing the OX1 receptor. Seed 50,000 cells in 50 µL of complete growth medium per well.[5]

-

Incubation: Incubate the cell plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

Assay Procedure

-

Serum Starvation: On the day of the assay, aspirate the growth medium from the wells and replace it with 100 µL of serum-free medium. Incubate for 2 hours at 37°C in a CO2 incubator.[5][6]

-

Dye Loading: Prepare the calcium-sensitive fluorescent dye according to the manufacturer's instructions. If necessary, supplement the dye solution with probenecid to a final concentration of 2.5 mM.[5][6]

-

Add an equal volume (100 µL) of the dye solution to each well of the cell plate.

-

Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature. Alternatively, incubate for 1 hour at 37°C if the assay will be performed at 37°C.[5][6]

-

Compound Plate Preparation: Prepare a 96-well compound plate containing various concentrations of this compound and a fixed concentration of Orexin-A (EC80). The compounds should be prepared at 3 times their final desired concentration in an appropriate assay buffer.[8] Include control wells with buffer only (negative control) and Orexin-A only (positive control).

-

Calcium Mobilization Measurement: Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation® 3).

-

Set the instrument to add the compounds from the compound plate to the cell plate.

-

The instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Data Analysis

-

The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.

-

Determine the inhibitory effect of this compound by comparing the fluorescence signal in the presence of the antagonist and agonist to the signal with the agonist alone.

-

Plot the response (e.g., peak fluorescence) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to Orexin-A.

Mandatory Visualizations

Caption: OX1 Receptor Signaling Pathway leading to Calcium Mobilization.

Caption: Experimental Workflow for the Calcium Mobilization Assay.

References

- 1. SB 674042 | OX1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of SB-674042 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of SB-674042, a potent and selective orexin-1 receptor (OX1R) antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.

Compound Information

This compound is a non-peptide antagonist with high affinity and selectivity for the OX1R. It is a valuable tool for investigating the physiological roles of the orexin system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 448.51 g/mol | [1] |

| Formula | C₂₄H₂₁FN₄O₂S | [1] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [1] |

| Storage | Store at +4°C. | [1] |

Orexin-1 Receptor Signaling Pathway

This compound exerts its effects by blocking the binding of orexin-A and orexin-B to the OX1R, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by OX1R activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Caption: Orexin-1 Receptor Signaling Pathway.

In Vivo Administration Protocols

The following protocols detail various methods for the administration of this compound to rodent models. It is crucial to select the appropriate route and vehicle based on the experimental design and objectives.

Vehicle Formulations

Proper vehicle selection is critical for ensuring the solubility and stability of this compound for in vivo administration. Due to its solubility profile, this compound is typically dissolved in a small amount of an organic solvent, such as DMSO, and then further diluted in an aqueous vehicle.

Table 2: Recommended Vehicle Formulations for this compound

| Vehicle Composition | Administration Route | Notes | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral Gavage, Intraperitoneal | Prepare a stock solution in DMSO first. This vehicle is suitable for achieving a clear solution. | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral Gavage, Intraperitoneal | Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can improve solubility and is a common excipient. | [2] |

| 10% DMSO, 90% Corn Oil | Oral Gavage | Suitable for lipophilic compounds. Ensure thorough mixing to form a stable suspension. | [2] |

Note: Always prepare fresh formulations on the day of the experiment.

Intracerebroventricular (ICV) Injection in Mice

This method allows for direct administration of this compound into the central nervous system, bypassing the blood-brain barrier.

Table 3: Intracerebroventricular Administration Protocol for this compound in Mice

| Parameter | Details | Reference |

| Animal Model | Male C57BL/6NHsd mice (22-26 g) | [2] |

| Dosage | 0.3 nM in a volume of 0.3 µL | [2] |

| Administration | Single intracerebroventricular (icv) injection | [2] |

| Vehicle | Not specified in the available abstract, but likely artificial cerebrospinal fluid (aCSF). |

Experimental Protocol:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and drill a small hole at the appropriate stereotaxic coordinates for the lateral ventricle.

-

Slowly lower a Hamilton syringe containing the this compound solution to the target depth.

-

Infuse the solution over a period of 1-2 minutes to allow for proper diffusion and minimize tissue damage.

-

Slowly retract the syringe and suture the scalp incision.

-

Monitor the animal during recovery from anesthesia.

Oral Gavage (PO) Administration

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.

Experimental Protocol:

-

Prepare the this compound formulation in a suitable vehicle from Table 2.

-

Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).

-

Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the formulation slowly.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress.

Intraperitoneal (IP) Injection

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

Experimental Protocol:

-

Prepare the this compound formulation in a suitable vehicle from Table 2.

-

Accurately weigh the animal to determine the correct injection volume (typically 10 mL/kg for mice and rats).

-

Restrain the animal to expose the abdomen.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, at a 30-45 degree angle, avoiding the cecum and bladder.

-

Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.

-

Inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound.

Caption: General In Vivo Experimental Workflow.

Conclusion

These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models. Adherence to these detailed protocols, including appropriate vehicle selection and administration techniques, is essential for obtaining reliable and reproducible data in preclinical research investigating the role of the orexin-1 receptor. It is always recommended to consult relevant institutional animal care and use committee (IACUC) guidelines and to perform pilot studies to determine the optimal dosage and administration parameters for a specific experimental paradigm.

References

- 1. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB-674042 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SB-674042, a potent and selective non-peptide orexin OX1 receptor antagonist, in cell culture experiments. Detailed protocols and recommended concentrations are based on published research to ensure optimal experimental outcomes.

Introduction